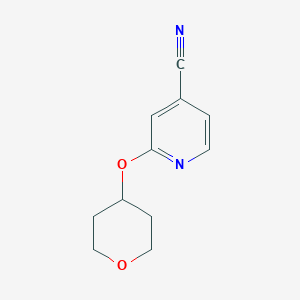

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Description

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a heterocyclic organic compound featuring an isonicotinonitrile core (pyridine-4-carbonitrile) substituted with a tetrahydro-2H-pyran-4-yloxy group at the 2-position. The nitrile group confers reactivity for chemical modifications, while the tetrahydropyran (THP) ether moiety enhances lipophilicity and stability.

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUJTQREWSXKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves reacting 2-chloroisonicotinonitrile with tetrahydro-2H-pyran-4-ol under basic conditions.

Procedure (adapted from [WO2015187684A1]):

- Reactants :

- 2-Chloroisonicotinonitrile (1.0 equiv)

- Tetrahydro-2H-pyran-4-ol (1.2 equiv)

- Potassium carbonate (2.5 equiv)

- Dimethylformamide (DMF) as solvent

-

- Stir at 80–100°C for 12–24 hours under nitrogen.

Workup :

- Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : ~75–85%

Key Advantages :

- Scalable for industrial production.

- Minimal side products due to the stability of the nitrile group under basic conditions.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild conditions, avoiding harsh bases.

Procedure (based on [WO2015187684A1]):

- Reactants :

- 2-Hydroxyisonicotinonitrile (1.0 equiv)

- Tetrahydro-2H-pyran-4-ol (1.1 equiv)

- Triphenylphosphine (1.5 equiv)

- Diethyl azodicarboxylate (DEAD, 1.5 equiv)

- Tetrahydrofuran (THF) as solvent

-

- Stir at 0°C to room temperature for 4–6 hours.

Workup :

- Quench with water, extract with dichloromethane, and purify via recrystallization.

Yield : ~70–80%

Challenges :

- Requires careful handling of DEAD due to its toxicity.

Palladium-Catalyzed Coupling

Cross-coupling methods using palladium catalysts are effective for introducing bulky substituents.

Procedure (inferred from [WO2015187684A1]):

- Reactants :

- 2-Bromoisonicotinonitrile (1.0 equiv)

- Tetrahydro-2H-pyran-4-boronic acid (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- Sodium carbonate (2.0 equiv)

- Dioxane/water (4:1) as solvent

-

- Heat at 90°C for 8–12 hours under argon.

Workup :

- Filter through Celite, concentrate, and purify via flash chromatography.

- Boronic acid derivatives must be freshly prepared to avoid decomposition.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85% | High-temperature | Scalable, minimal byproducts | Long reaction times |

| Mitsunobu Reaction | 70–80% | Mild, room temp | Avoids strong bases | Expensive reagents (DEAD, PPh₃) |

| Palladium Coupling | 65–75% | Aqueous, aerobic | Compatible with sensitive substrates | Requires inert atmosphere |

Industrial-Scale Optimization

For large-scale synthesis, the nucleophilic substitution route is preferred due to cost-effectiveness. Key optimizations include:

- Solvent Choice : Replacing DMF with dimethylacetamide (DMAc) reduces toxicity.

- Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, lowering costs.

- Continuous Flow Reactors : Enhance reaction control and reduce batch variability.

Purity and Characterization

- HPLC Analysis : Purity >98% (λ = 254 nm, C18 column, acetonitrile/water gradient).

- Spectroscopic Data :

Challenges and Solutions

- Nitrile Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis.

- Byproduct Formation : Use excess tetrahydro-2H-pyran-4-ol to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. Its structure includes an isonicotinonitrile moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes that are crucial in various biological processes. For example, it has shown promise in inhibiting certain glycosylases involved in the base excision repair pathway, which is vital for maintaining genomic stability.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Preliminary studies suggest that it could mitigate oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative disease models.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the development of materials with specific mechanical and thermal characteristics.

Coatings and Composites

The compound's stability and reactivity make it suitable for use in coatings and composites, potentially improving their durability and resistance to environmental factors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Study B | Enzyme Inhibition | Identified as a selective inhibitor of OGG1 enzyme, crucial for DNA repair mechanisms. |

| Study C | Neuroprotection | Showed reduction in neuronal cell death in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pentafluorophenyl 2-(Tetrahydro-2H-pyran-4-yloxy)benzoate

Structural Features :

- Core: Benzoate ester with a THP-4-yloxy substituent.

- Functional Groups: Pentafluorophenyl ester (electron-withdrawing), THP ether.

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃F₅O₄ |

| Molecular Weight | 388.28 g/mol |

| Melting Point | 62–64°C |

| Purity | 97% |

| CAS RN | 926921-58-6 |

Comparison :

- Unlike the target compound, this analog replaces the isonicotinonitrile core with a benzoate ester. The pentafluorophenyl group increases electrophilicity, making it reactive in coupling reactions. Its higher molecular weight and ester functionality suggest utility as a reagent in synthetic chemistry, particularly for introducing THP-protected groups .

(4-Hydroxy-6-oxo-tetrahydro-pyran-2-yl)-acetonitrile

Structural Features :

- Core: Tetrahydro-pyran with hydroxyl (C4) and ketone (C6) groups.

- Functional Groups: Acetonitrile, hydroxyl, ketone.

Applications : - Key intermediate in synthesizing statins (e.g., Atorvastatin). The nitrile and hydroxyl groups facilitate stereoselective transformations during statin side-chain assembly .

Comparison :

- The hydroxyl and ketone groups in this compound enhance polarity, contrasting with the THP ether’s lipophilicity in the target compound. This difference likely directs their applications: the former is critical for statin synthesis, while the target’s nitrile-THP combination may favor hydrophobic interactions in drug design.

4-Amino-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile Hydrochloride

Structural Features :

- Core: Bipyridinyl system with a 4-aminopiperidine substituent.

- Functional Groups: Nitrile, amine (protonated as hydrochloride salt).

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₄ |

| Synonyms | 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride |

Comparison :

- The amine substituent and hydrochloride salt improve aqueous solubility, unlike the THP ether’s lipid solubility. The presence of a basic amine also enables pH-dependent reactivity, whereas the target compound’s ether group may enhance metabolic stability in biological systems .

Research Implications

- Reactivity : The target compound’s nitrile group enables click chemistry or cross-coupling, while its THP ether may serve as a protecting group.

- Pharmacological Potential: Compared to ’s amine-substituted analog, the THP ether could reduce renal clearance and improve bioavailability in drug candidates.

- Synthetic Utility : ’s ester analog highlights the versatility of THP ethers in designing reagents, suggesting the target compound might be tailored for similar roles.

Biological Activity

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

The compound features a tetrahydropyran ring, which is known for its role in enhancing the solubility and bioavailability of pharmacological agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Binding : It exhibits affinity for specific receptors, potentially modulating signaling pathways related to cell growth and survival.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Exhibits antibacterial properties against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were determined to be within a range that suggests promising therapeutic potential against specific types of cancer.

Case Study 3: Neuroprotective Effects

In vitro studies showed that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. Mechanistic studies suggested that it acts by modulating antioxidant enzyme activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is suggested:

Intermediate Preparation : React tetrahydro-2H-pyran-4-ol with a halogenated isonicotinonitrile precursor (e.g., 4-chloroisonicotinonitrile) under Mitsunobu conditions (DIAD, PPh₃) to form the ether linkage.

Cyanide Incorporation : Use cyanide ion exchange in aqueous media (pH 8–10) to ensure nucleophilic substitution, followed by acid quenching (pH 3–5) to precipitate the product .

- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient). Adjust temperature (40–60°C) to minimize by-products like hydrolyzed nitriles .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyran ring protons (δ 3.5–4.5 ppm, multiplet) and the nitrile carbon (δ ~115 ppm).

- IR Spectroscopy : Confirm the C≡N stretch at ~2230 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ with <2 ppm error.

- XRD : If crystallized (e.g., from ethanol/water), compare with analogous structures (e.g., cadmium-isonicotinonitrile complexes ).

Q. How can researchers distinguish between regioisomers or tautomers during synthesis?

- Methodological Answer :

- Use 2D NMR (HSQC, HMBC) to resolve connectivity ambiguities (e.g., pyran-oxygen vs. nitrile proximity).

- Dynamic NMR (VT-NMR) at –40°C to 80°C can identify tautomeric equilibria by observing signal splitting .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies :

- Acidic Conditions (pH <3) : Monitor nitrile hydrolysis to carboxylic acid via LC-MS. Use Arrhenius plots (20–60°C) to calculate activation energy .

- Basic Conditions (pH >10) : Track pyran ring-opening using ¹H NMR (disappearance of δ 4.5 ppm multiplet).

- Computational Modeling : DFT (B3LYP/6-31G*) predicts bond dissociation energies, identifying vulnerable sites (e.g., ether linkage) .

Q. How can computational tools predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the nitrile’s electrophilicity and pyran’s hydrogen-bonding potential.

- MD Simulations (GROMACS) : Simulate solvation dynamics in polar solvents (water, DMSO) to assess stability .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- Hybrid Validation : Compare experimental IR/Raman with computed spectra (Gaussian 16, anharmonic corrections). For NMR, apply GIAO (Gauge-Independent Atomic Orbital) calculations to address shielding effects .

- Isotopic Labeling : Synthesize ¹⁵N-labeled nitrile to confirm vibrational assignments .

Q. How does the compound’s solid-state packing affect its physicochemical properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.